molecular formula C21H23NO3S B1671807 Imrecoxib CAS No. 395683-14-4

Imrecoxib

Cat. No. B1671807
M. Wt: 369.5 g/mol
InChI Key: AXMZZGKKZDJGAZ-UHFFFAOYSA-N
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Description

Imrecoxib is a novel and moderately selective cyclooxygenase-2 (COX-2) inhibitor . It has been used in trials studying the treatment of Knee Osteoarthritis . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety .


Molecular Structure Analysis

Imrecoxib is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 .


Chemical Reactions Analysis

Imrecoxib is absorbed into plasma with a median time to reach peak concentration (Tmax) around 2 hours . The concentration–time curves of imrecoxib showed higher interindividual variability in elderly subjects compared with non-elderly subjects .


Physical And Chemical Properties Analysis

Imrecoxib is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Selective COX-2 Inhibition and Anti-inflammatory Effects
Imrecoxib is a novel cyclooxygenase-2 (COX-2) inhibitor that exhibits significant anti-inflammatory effects. Research demonstrates its capability to selectively inhibit COX-2 over COX-1, making it a potent anti-inflammatory agent. It effectively reduces acute inflammation in rat models, as evidenced by its ability to mitigate carrageenan-induced edema and adjuvant-induced chronic inflammation at various dosages. This selective inhibition of COX-2 is pivotal in its anti-inflammatory mechanism, showcasing its potential in treating conditions that benefit from COX-2 inhibition while minimizing COX-1-related gastrointestinal side effects (Chen et al., 2004).

Pharmacokinetics and Safety Profile
The pharmacokinetics and safety of Imrecoxib have been extensively studied, including its effects in elderly populations. It is absorbed into plasma with a median time to peak concentration of approximately 2 hours. The drug and its metabolites exhibit higher plasma concentrations in elderly subjects compared to non-elderly, suggesting a need for careful dosage considerations in the elderly. However, Imrecoxib is well-tolerated in both elderly and non-elderly populations, with favorable gastrointestinal and cardiovascular safety profiles, indicating its suitability for a broader patient demographic without the need for dosage adjustment in the elderly (Yang et al., 2022).

Interactions with Other Medications
Studies also focus on Imrecoxib's interaction with other drugs, such as its co-administration with fluconazole, a known CYP2C9 inhibitor. This interaction significantly affects Imrecoxib's pharmacokinetic parameters, notably increasing plasma concentrations, which highlights the importance of dose adjustments when used concurrently with CYP2C9 inhibitors. These findings are crucial for clinical practice, emphasizing the need for careful management of Imrecoxib dosing when combined with other medications that affect its metabolism (Zuo et al., 2018).

Efficacy in Osteoarthritis
Imrecoxib's efficacy extends to the treatment of knee osteoarthritis, with studies showing significant improvements in patient outcomes. A multicenter open-labeled trial demonstrated that Imrecoxib tablets, administered twice a day for 8 weeks, significantly reduced Western Ontario and McMaster Universities Arthritis Index scores, underscoring its potential as an effective treatment option for osteoarthritis with a low adverse effect profile (Zheng Xixi et al., 2016).

Analgesic Efficacy in Postoperative Pain
Another application of Imrecoxib is its analgesic efficacy in managing postoperative pain following oral surgery. A prospective randomized trial comparing Imrecoxib with celecoxib found that Imrecoxib significantly relieved pain with non-inferior analgesic efficacy and good tolerance following oral surgery. This suggests Imrecoxib as a viable alternative for pain management in postoperative settings (Jiang et al., 2021).

Future Directions

The use of Imrecoxib for the treatment of long-term postoperative pain and functional recovery could be assessed in future trials . Advanced studies of Imrecoxib are still needed for exploring the efficacy and safety of postoperative pain management .

properties

IUPAC Name

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMZZGKKZDJGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imrecoxib

CAS RN

395683-14-4
Record name Imrecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imrecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IMRECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
XH Chen, JY Bai, F Shen, AP Bai, ZR Guo… - Acta Pharmacologica …, 2004 - Citeseer
… This provided further consideration that imrecoxib might be a novel COX-2 inhibitor with … presents the difference between imrecoxib and other COX-2 inhibitors. Imrecoxib was shown to …
Number of citations: 58 citeseerx.ist.psu.edu
Z Feng, F Chu, Z Guo, P Sun - Bioorganic & medicinal chemistry letters, 2009 - Elsevier
… moderately selective COX-2 inhibitor, imrecoxib, as a new anti-inflammatory drug. We describe herein the preparation of the major metabolites M2 and M4 of imrecoxib, as well as the in …
Number of citations: 54 www.sciencedirect.com
H Xu, Y Zhang, Y Sun, P Zhang, F Chu, Z Guo… - Xenobiotica, 2006 - Taylor & Francis
… imrecoxib in urine, bile and faeces were obtained by HPLC and LC/MS n , and cumulative excretion was determined by LC/MS n . Imrecoxib … methyl group of imrecoxib was first oxidized …
Number of citations: 17 www.tandfonline.com
L Yang, Q Shen, C Hu, Y Wang, X Zhu… - Drug Design …, 2022 - Taylor & Francis
… -based clinical application of imrecoxib in elderly patients. Therefore, the … imrecoxib in elderly population for the first time by comparing the pharmacokinetic characteristics of imrecoxib …
Number of citations: 1 www.tandfonline.com
W Guo, Y Liu, J Li - Inflammopharmacology, 2022 - Springer
Objective Imrecoxib is a novel cyclooxygenase-2 inhibitor independently developed in China, which exhibits a good efficacy and tolerance in orthopedic disorders. The current study …
Number of citations: 1 link.springer.com
Y Liu, R Zhang, Z Li, J Zhou, T Yang, C Yang… - Scientific Reports, 2019 - nature.com
… Imrecoxib is a registered treatment for osteoarthritis pain symptoms in China. This study aims to assess the effect of imrecoxib on … imrecoxib. Both warfarin alone and concomitantly with …
Number of citations: 3 www.nature.com
GM Gao, ZXL YM L - Lat Am J Pharm, 2017 - researchgate.net
… 12 week trial :imrecoxib 100 mg twice a day (n = 55), imrecoxib 200 mg twice … imrecoxib group and celecoxib group (P < 0.05). There were no statistical significance between imrecoxib …
Number of citations: 4 www.researchgate.net
H Zong, S Xu, J Wang, Y Chu, K Chen… - Drug Design …, 2022 - Taylor & Francis
… RCT trial has shown that imrecoxib is equally effective as … of imrecoxib and TNF inhibitor (TNFi) combined with imrecoxib … treated with imrecoxib/celecoxib/TNFi combined with imrecoxib/…
Number of citations: 2 www.tandfonline.com
X Wu, Q An, J Dong, K Wang, Y Jin… - Biomedical …, 2022 - Wiley Online Library
… with imrecoxib in rat liver microsomes. The yield of 4‐hydroxytolbutamide was measured using UPLC to investigate the effect of imrecoxib on CYP2C11 enzyme activity. Imrecoxib (10 …
Q Pei, J Xie, J Huang, W Liu, X Yang, Y Wang… - European Journal of …, 2019 - Springer
Objective Renal insufficiency may influence the pharmacokinetics of drugs. We have investigated the pharmacokinetic parameters of imrecoxib and its two main metabolites in …
Number of citations: 9 link.springer.com

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